2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Overview
Description
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is known for its unique structure, which includes a phenyl group and a pyrrolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride is a N-pyrrolyl derivative acid . .
Mode of Action
It’s known that n-pyrrolyl derivatives possess analgesic and plaque antiaggregating properties .
Biochemical Pathways
Given its analgesic and plaque antiaggregating properties , it may be inferred that it interacts with pain perception pathways and platelet aggregation processes.
Result of Action
Given its analgesic and plaque antiaggregating properties , it can be inferred that it may help in pain management and in preventing blood clot formation.
Biochemical Analysis
Biochemical Properties
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in its structure allows it to bind to specific enzyme active sites, potentially inhibiting or activating these enzymes . This compound has been shown to interact with proteins involved in detoxification and clearance of foreign substances from the body, such as the pregnane X receptor . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to respond to toxic substances . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of phenyl-pyrrolidin-1-yl-acetic acid hydrochloride involves its binding interactions with biomolecules. The pyrrolidine ring in its structure allows it to fit into the active sites of enzymes, either inhibiting or activating them . This compound can also bind to specific receptors, such as the pregnane X receptor, modulating their activity and influencing gene expression . These interactions at the molecular level are essential for understanding how this compound exerts its effects on cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl-pyrrolidin-1-yl-acetic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, particularly in detoxification pathways .
Dosage Effects in Animal Models
The effects of phenyl-pyrrolidin-1-yl-acetic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing detoxification processes . At high doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification and metabolic processes . For example, this compound can modulate the activity of enzymes involved in the metabolism of xenobiotics, leading to changes in metabolite levels and metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of phenyl-pyrrolidin-1-yl-acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity .
Subcellular Localization
Phenyl-pyrrolidin-1-yl-acetic acid hydrochloride exhibits specific subcellular localization, which affects its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its mechanism of action and its effects on cellular function and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond between the phenylacetic acid and pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride.
Pyrrolidine: A key component of the compound’s structure.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a phenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMMTTWXDLPCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100390-49-6 | |
Record name | 1-Pyrrolidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100390-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.